molecular formula C19H16N4S B10944346 2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10944346
M. Wt: 332.4 g/mol
InChI Key: XOPZBOGDGAAQJL-UHFFFAOYSA-N
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Description

2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound featuring a unique fusion of cyclopropyl, phenyl, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C in dry toluene. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process ensures high efficiency and sustainability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique fusion of cyclopropyl and phenyl groups with the triazolopyrimidine scaffold. This structural uniqueness contributes to its potent dual activity against cancer cell lines and CDK2 inhibition .

Properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

4-(2-phenylcyclopropyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C19H16N4S/c1-2-5-11(6-3-1)13-9-14(13)17-21-18-16-12-7-4-8-15(12)24-19(16)20-10-23(18)22-17/h1-3,5-6,10,13-14H,4,7-9H2

InChI Key

XOPZBOGDGAAQJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5CC5C6=CC=CC=C6

Origin of Product

United States

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